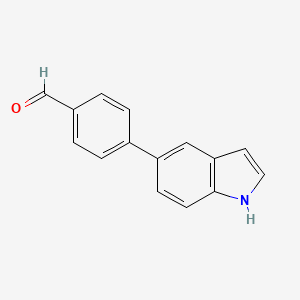

4-(1H-indol-5-yl)benzaldehyde

説明

The field of organic synthesis is continually driven by the search for novel molecules with unique properties and the development of efficient pathways to construct them. Within this landscape, certain structural motifs and functional groups consistently emerge as being of fundamental importance. The indole (B1671886) ring system and benzaldehyde (B42025) derivatives are two such classes of compounds, each with a rich history and a vibrant present in chemical research. The compound 4-(1H-indol-5-yl)benzaldehyde represents a strategic fusion of these two entities, creating a bifunctional molecule with significant potential as a synthetic intermediate.

The indole moiety, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. guidechem.com This scaffold is not merely a synthetic curiosity but is a prevalent feature in a vast number of natural products, pharmaceuticals, and advanced materials. guidechem.comnih.gov Its ubiquity underscores its importance in medicinal chemistry, where indole derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. guidechem.comnih.govgre.ac.uk

The versatility of the indole scaffold allows it to be incorporated into a myriad of pharmacologically active molecules. guidechem.com Synthetic chemists have developed a vast toolbox of methods for constructing and functionalizing the indole ring, ranging from classical methods like the Fischer and Reissert indole syntheses to modern metal-catalyzed cross-coupling and C-H activation techniques. guidechem.comnih.gov This chemical tractability makes indole and its derivatives indispensable building blocks in the quest for new therapeutic agents and functional materials. nih.govrsc.org

Benzaldehyde and its derivatives are among the most versatile building blocks in organic synthesis. researchgate.net The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, making these compounds key intermediates for the synthesis of more complex molecules. erciyes.edu.tr They are widely used in the pharmaceutical industry for the preparation of drugs and in the manufacturing of dyes, pigments, and polymers. researchgate.net

Modern synthetic methods have further expanded the utility of benzaldehyde derivatives. For instance, they are common substrates in multicomponent reactions, which allow for the rapid assembly of complex molecular structures in a single step. bldpharm.com Furthermore, techniques such as electrochemical synthesis are being developed to produce benzaldehyde derivatives through more efficient and environmentally benign processes. preprints.org The ability to introduce a variety of substituents onto the benzene ring allows for fine-tuning of the molecule's steric and electronic properties, making substituted benzaldehydes highly valuable in the design and synthesis of functional molecules. erciyes.edu.tr

This compound is a hybrid molecule that strategically combines the key features of both an indole and a benzaldehyde. This unique arrangement, with the benzaldehyde unit attached at the C5 position of the indole ring, results in a chemical entity with distinct synthetic potential. The molecule contains a reactive aldehyde group, suitable for a plethora of chemical transformations, and an indole NH group that can participate in hydrogen bonding or be a site for further functionalization.

A primary application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules. A prominent synthetic route to access this and related structures is the Suzuki cross-coupling reaction. nih.govbldpharm.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would involve the reaction of 5-bromoindole (B119039) with 4-formylphenylboronic acid. guidechem.combldpharm.com

The utility of this scaffold is demonstrated in the development of novel therapeutic agents. For example, a closely related analogue, 4-(7-azaindol-5-yl)benzaldehyde, was synthesized via a Suzuki coupling and served as a crucial intermediate in the creation of inhibitors for MAP4 kinase (HGK), which are being investigated as potential motor-neuron-protecting agents. bldpharm.com The aldehyde functionality of this intermediate allows for subsequent reactions, such as reductive amination, to build more complex side chains. bldpharm.com This highlights the strategic value of this compound as a versatile platform for drug discovery, enabling the construction of diverse molecular libraries for screening against various biological targets.

Chemical Compound Data

Below are data tables for the primary compound discussed and other related molecules mentioned in the text.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 893736-21-5 | guidechem.comscielo.br |

| Molecular Formula | C15H11NO | scielo.br |

| Molecular Weight | 221.25 g/mol | scielo.br |

Structure

3D Structure

特性

CAS番号 |

893736-21-5 |

|---|---|

分子式 |

C15H11NO |

分子量 |

221.25 g/mol |

IUPAC名 |

4-(1H-indol-5-yl)benzaldehyde |

InChI |

InChI=1S/C15H11NO/c17-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-16-15/h1-10,16H |

InChIキー |

FXVOOELONYJOEU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC=C3 |

正規SMILES |

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC=C3 |

製品の起源 |

United States |

Derivatization Strategies and Functional Group Transformations of 4 1h Indol 5 Yl Benzaldehyde

Reactions Involving the Aldehyde Moiety of 4-(1H-indol-5-yl)benzaldehyde

The aldehyde group is a versatile functional handle for numerous chemical transformations.

The reaction of an aldehyde or ketone with a primary amine leads to the formation of a Schiff base, characterized by an imine or azomethine group (-C=N-). gsconlinepress.comresearchgate.net This condensation reaction is typically catalyzed by acid or base, or induced by heat. gsconlinepress.com Schiff bases are valuable intermediates in the synthesis of various organic compounds and can act as ligands for metal complexes. gsconlinepress.comscirp.org

The formation of imines from aldehydes is a reversible process that can be driven to completion by removing water from the reaction mixture. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Table 1: Examples of Schiff Base Formation with Aldehydes

| Aldehyde | Amine | Product | Reference |

| Benzaldehyde (B42025) | Aniline (B41778) | N-Benzylideneaniline | researchgate.net |

| Salicylaldehyde | p-Aminobenzene sulfonamide | Schiff base derivative | uobaghdad.edu.iq |

| 2,5-Dihydroxybenzaldehyde | 4-Aminobenzoic acid | 4-(2,5-Dihydroxybenzylidene)-imino-benzoic acid | researchgate.net |

This table presents examples of Schiff base formation with various aldehydes and amines, illustrating the general applicability of this reaction.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.org The product is often an α,β-unsaturated dicarbonyl compound. nih.gov This reaction is a crucial method for carbon-carbon bond formation. researchgate.net

The reaction mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. Subsequent dehydration leads to the final condensed product. wikipedia.org The use of a mild base is critical to prevent the self-condensation of the aldehyde. wikipedia.org

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. sigmaaldrich.com This is followed by dehydration to yield a conjugated enone. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. sigmaaldrich.commagritek.com

Table 2: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone | wikipedia.org |

| Aromatic Aldehydes | Malononitrile | Agro-waste extract | 2-Arylidenemalononitriles | acgpubs.org |

| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH/Benzene (B151609) | Benzylidene malonate | nih.gov |

This table provides examples of Knoevenagel condensation reactions, showcasing the variety of substrates and conditions that can be employed.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). udel.edubyjus.com The reaction is known for its high efficiency and stereoselectivity. udel.edu The mechanism is thought to involve the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. echemi.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgthieme-connect.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. wikipedia.orgnrochemistry.com A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov

The HWE reaction mechanism begins with the deprotonation of the phosphonate to generate a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, which is the rate-limiting step. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Reactivity | Less nucleophilic, more basic | More nucleophilic, less basic |

| Stereoselectivity | Can produce both E and Z isomers | Predominantly forms (E)-alkenes |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate salt |

This table provides a comparative overview of the key features of the Wittig and Horner-Wadsworth-Emmons reactions.

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Selective Reduction: The reduction of aldehydes to their corresponding primary alcohols is a common transformation. nih.gov While many reagents can achieve this, selective reduction in the presence of other reducible functional groups, such as ketones, requires specific reagents. nih.govresearchgate.net Enzymatic reductions offer a highly selective and environmentally friendly alternative to chemical methods. nih.govresearchgate.net For instance, E. coli whole cells have been used for the highly selective reduction of aldehydes. nih.gov Another approach involves using sodium borohydride (B1222165) in the presence of sodium nitrate, which allows for the selective reduction of aldehydes over ketones. orientjchem.org

Selective Oxidation: The oxidation of aldehydes to carboxylic acids is another fundamental transformation. However, the selective oxidation of primary alcohols to aldehydes can be challenging due to overoxidation to the carboxylic acid. semanticscholar.orgnih.gov Several methods have been developed to achieve this selectively. The TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) is a mild and efficient method. d-nb.info Another green approach utilizes hydrogen peroxide as the oxidant in the presence of a suitable catalyst. mdpi.comresearchgate.net

Modifications of the Indole (B1671886) Nucleus in this compound

The indole ring system is a prevalent scaffold in natural products and medicinally important compounds. semanticscholar.orgrsc.org Its modification, particularly at the nitrogen atom, provides a route to a wide array of functionalized molecules.

N-Alkylation: The nitrogen atom of the indole ring can be functionalized through alkylation. This reaction typically involves the deprotonation of the N-H bond followed by reaction with an alkylating agent. A variety of bases and alkylating agents can be employed to introduce different alkyl groups onto the indole nitrogen. For example, N-alkylation of indoles has been achieved using N-tosylhydrazones in the presence of a copper catalyst. rsc.org Reductive amination is another method for N-alkylation, as demonstrated by the reaction of 5-nitroindoline (B147364) with aldehydes. nih.gov

N-Acylation: The N-acylation of indoles introduces an acyl group onto the nitrogen atom. This transformation is important for the synthesis of various biologically active molecules. reading.ac.uk For instance, 5-nitroindoline has been acylated with 4-fluorobenzoyl chloride and 4-fluorophenylacetyl chloride. nih.gov A mild and useful method for N-acylation of amines involves the use of acetyl chloride in the presence of iodine. researchgate.net

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The preferred site for electrophilic attack is the C3 position, as the resulting cationic intermediate (the sigma complex) is stabilized by delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.inresearchgate.net The 5-phenyl substituent in this compound has a modest electronic influence on the indole ring's reactivity, allowing for a range of classical EAS reactions.

Halogenation: The introduction of halogen atoms onto the indole ring can be achieved using various reagents. Enzymatic halogenation has been shown to be effective for the bromination of indoles bearing electron-withdrawing groups, typically yielding 3-bromoindoles. frontiersin.org For instance, 5-nitroindole (B16589) can be effectively monobrominated at the C3 position. frontiersin.org Chemical halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also typically results in substitution at the C3 position. If the C3 position is already occupied, halogenation may occur at other positions, such as C2. researchgate.net

Nitration: Nitration of indoles can be complex due to the sensitivity of the ring to strong acidic and oxidative conditions. However, regioselective nitration of 2-phenylindole (B188600) at the C5 position to yield 5-nitro-2-phenylindole has been accomplished in high yield. nih.gov For indoles with an unsubstituted C3 position, nitration typically occurs there. Studies on 2-phenylindole have shown that nitration can lead to 3,5-dinitro-2-phenylindole. rsc.org The reaction of 5-nitro substituted indoles can be sluggish, but they are known to proceed to give the 3-nitro product. sci-hub.se

Friedel-Crafts Reactions: The nucleophilic C3 position of the indole ring readily participates in Friedel-Crafts acylation and alkylation reactions.

Acylation: The Friedel-Crafts acylation of 5-substituted indoles has been studied to produce 3-acylindoles. The choice of Lewis acid catalyst is crucial and depends on the nature of the C5 substituent. ikm.org.my

Alkylation: Lewis acid-catalyzed Friedel-Crafts alkylation of indoles with electrophiles like trichloroacetimidates is an effective method for introducing alkyl groups, particularly benzyl (B1604629) groups, at the C3 position. nih.gov These reactions often work best when either the indole or the electrophile contains electron-withdrawing groups to prevent polyalkylation. nih.gov Studies on 5-substituted indoles show that both electron-donating and halogen substituents are tolerated, leading to the corresponding C3-alkylated products. mdpi.comacs.org

The table below summarizes the expected major products from electrophilic aromatic substitution on this compound, based on known reactivity patterns of related indole derivatives.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product Name |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-(3-Bromo-1H-indol-5-yl)benzaldehyde |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 4-(3-Nitro-1H-indol-5-yl)benzaldehyde |

| Acylation | Acetyl chloride / AlCl₃ | 1-(5-(4-Formylphenyl)-1H-indol-3-yl)ethan-1-one |

| Alkylation | Benzyl bromide / Lewis Acid | 4-(3-Benzyl-1H-indol-5-yl)benzaldehyde |

Diversification of the Phenyl Ring Substituents

The benzaldehyde portion of the molecule offers numerous opportunities for functional group transformations, primarily centered on the aldehyde group itself.

Transformations of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical conversions.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid (4-(1H-indol-5-yl)benzoic acid) using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). libretexts.org Conversely, reduction with agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding benzyl alcohol, (4-(1H-indol-5-yl)phenyl)methanol. libretexts.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.org Reaction with a phosphorus ylide, such as one generated from (methoxymethyl)triphenylphosphonium (B8745145) chloride, can produce a vinyl ether which can be subsequently hydrolyzed to a homologated aldehyde. More commonly, it is used to form stilbene-like structures. The stereoselectivity of the Wittig reaction depends on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org The reactivity of substituted benzaldehydes in these reactions is well-documented. nih.govacs.orgacs.org

Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles. For example, reaction with primary amines or hydrazines can form imines (Schiff bases) or hydrazones, respectively. researchgate.net It can also participate in Knoevenagel or aldol-type condensation reactions with active methylene compounds to generate new carbon-carbon bonds and more complex structures. researchgate.net

Cross-Coupling Reactions: To introduce a wider variety of substituents onto the phenyl ring, a common strategy involves using a halogenated precursor. For instance, starting with a 4-bromo or 4-iodobenzaldehyde (B108471) in the initial synthesis of the indole scaffold allows for subsequent palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: A 4-(1H-indol-5-yl)phenyl halide could be coupled with various boronic acids to introduce new aryl or alkyl groups. The synthesis of 5-phenylindole from 5-bromoindole (B119039) and phenylboronic acid is a well-established procedure. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. numberanalytics.com This would allow for the introduction of alkynyl substituents onto the phenyl ring, which are themselves versatile functional groups for further transformations, including Cacchi-type annulations. rsc.orgbeilstein-journals.org

Table 2: Examples of Derivatization Reactions on the Phenyl Ring

| Reaction Type | Reactant(s) | Product Type |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic Acid |

| Reduction | NaBH₄ | Benzyl Alcohol |

| Wittig Reaction | Ph₃P=CH₂ | Styrene derivative |

| Knoevenagel Condensation | Malononitrile, base | Dicyanovinyl derivative |

| Suzuki Coupling (on halo-precursor) | Arylboronic acid, Pd catalyst | Biaryl derivative |

| Sonogashira Coupling (on halo-precursor) | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne derivative |

Construction of Complex Architectures from this compound

The dual reactivity of this compound, possessing both a nucleophilic indole ring and an electrophilic aldehyde, makes it an excellent building block for the synthesis of complex molecules and heterocyclic systems, often through multicomponent reactions (MCRs).

Bis(indolyl)methanes (BIMs): A classic reaction of indoles with aldehydes is the electrophilic substitution of two indole molecules onto the aldehyde carbon, yielding a bis(indolyl)methane. beilstein-journals.org In this case, reacting this compound with another equivalent of a suitable indole (e.g., unsubstituted indole or a differently substituted indole) in the presence of an acid catalyst would produce an unsymmetrical BIM, a scaffold known for a wide range of biological activities. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs offer an efficient route to molecular complexity in a single step. This compound is an ideal aldehyde component for various known MCRs.

Synthesis of Pyrimidines and Quinolines: Three- and four-component reactions involving an indole, an aldehyde, an active methylene compound, and an amine or ammonia (B1221849) source are widely used to construct complex nitrogen-containing heterocycles. For example, reactions of indoles, aldehydes, and barbituric acid derivatives can lead to dihydropyrimido[4,5-b]quinolinetriones. thieme-connect.com

Synthesis of Imidazoles: One-pot, four-component reactions of indole-3-carbaldehydes, benzil, ammonium (B1175870) acetate, and various amines are used to synthesize indolyl-substituted imidazoles. researchgate.net By analogy, this compound could be used in similar reaction schemes to generate novel imidazole-based architectures.

Yonemitsu-type Reactions: The condensation reaction between an indole, an aldehyde, and a C-H acid like dimedone is a powerful tool for creating 3-substituted indole derivatives, which are key intermediates in alkaloid synthesis. du.ac.ir

These strategies highlight the value of this compound as a versatile starting material. By leveraging the distinct reactivity of its two key functional domains, a diverse library of complex molecules can be accessed through both stepwise and one-pot synthetic methodologies. rsc.orgerciyes.edu.tr

Spectroscopic and Structural Elucidation of 4 1h Indol 5 Yl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a given compound. For a molecule to be Raman active, a change in the polarizability of the molecule during vibration is required. doitpoms.ac.uk The Raman spectrum of 4-(1H-indol-5-yl)benzaldehyde is expected to be a composite of the characteristic modes of its constituent functional groups: the indole (B1671886) ring and the substituted benzaldehyde (B42025).

The indole moiety exhibits several characteristic Raman bands. Key vibrations include the in-phase and out-of-phase breathing modes of the indole ring, typically observed around 760 cm⁻¹ and 1010 cm⁻¹, respectively. nih.gov Another significant peak corresponding to the N-H bending vibration within the indole ring is expected at approximately 878 cm⁻¹. nih.gov The high wavenumber region (above 2000 cm⁻¹) features carbon-based vibrations. nih.gov

The benzaldehyde portion of the molecule also contributes distinct Raman signals. The most characteristic vibration is the C=O stretching of the aldehyde group. In derivatives, this carbonyl group signal can be found around 1691 cm⁻¹ scielo.br or 1666 cm⁻¹ if conjugated. scirp.org The aromatic C-H stretching and ring vibrations of the benzene (B151609) ring will also be present. In a related Biginelli reaction product containing a phenyl group, a strong signal was observed at 1598 cm⁻¹, which was used for monitoring the reaction. beilstein-journals.org

Based on the analysis of its constituent parts and related derivatives, the following table summarizes the expected prominent Raman shifts for this compound.

Interactive Table 1: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Origin | Reference |

| Indole Ring Breathing (in-phase) | ~760 | Indole | nih.gov |

| N-H Bending | ~878 | Indole | nih.gov |

| Indole Ring Breathing (out-of-phase) | ~1010 | Indole | nih.gov |

| Aromatic C=C Stretching | ~1598 | Phenyl Ring | beilstein-journals.org |

| Aldehyde C=O Stretching | ~1690 | Benzaldehyde | scielo.br |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer are particularly effective.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. The chemical formula for this compound is C₁₅H₁₁NO. bldpharm.com The monoisotopic mass can be calculated with high precision. HRMS analysis is crucial for unambiguously confirming the identity of a newly synthesized compound by matching the experimental mass to the theoretical value with a very low margin of error (typically <5 ppm). This technique has been successfully used to confirm the structures of numerous indole derivatives, often employing ESI as the ionization source. nih.govrsc.orgmdpi.com For this compound, the expected ion would be the protonated molecule, [M+H]⁺.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO | bldpharm.com |

| Molecular Weight | 221.25 g/mol | bldpharm.com |

| Calculated Exact Mass | 221.08406 u | |

| Expected Ion (ESI+) | [C₁₅H₁₂NO]⁺ | |

| Expected m/z (ESI+) | 222.09134 |

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase, making it ideal for analyzing polar and thermally labile compounds without significant fragmentation. researchgate.net The process involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases until gas-phase ions are ejected and can be guided into the mass analyzer.

For the analysis of this compound and its derivatives, ESI-MS is typically performed in positive ion mode. The nitrogen atom in the indole ring can be readily protonated, leading to the formation of a prominent protonated molecular ion [M+H]⁺. This technique is widely documented for the characterization of various indole-containing compounds, confirming their molecular weights. scielo.brnih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound is not available in the searched literature, analysis of closely related indole derivatives allows for a well-founded prediction of its solid-state characteristics.

For instance, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde reveals important structural features. scirp.org In this related molecule, the dihedral angle between the indole mean plane and the attached phenyl ring is a significant parameter, indicating the degree of twisting between the two aromatic systems. scirp.org For this compound, a similar non-planar conformation is expected due to steric hindrance between the ortho-hydrogens of the two rings.

Interactive Table 3: Predicted Crystallographic Parameters for this compound

| Structural Feature | Predicted Characteristic | Basis of Prediction | Reference |

| Conformation | Non-planar, with a dihedral angle between rings | Steric hindrance, analogy to related structures | scirp.org |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonds | Presence of N-H donor and C=O acceptor sites | scirp.org |

| Potential Supramolecular Structure | Formation of hydrogen-bonded chains or dimers | Common packing motif in similar compounds | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the conjugated systems within a molecule. This compound contains two primary chromophores: the indole ring and the benzaldehyde moiety. The conjugation between these two systems is expected to significantly influence the absorption spectrum.

The indole chromophore itself has strong absorption bands below 300 nm due to π-π* transitions. Benzaldehyde typically shows a strong π-π* transition at around 242 nm and a weaker, longer-wavelength n-π* transition associated with the carbonyl group. photochemcad.com

When these two systems are conjugated as in this compound, a bathochromic (red) shift of the absorption maxima is expected compared to the individual chromophores. This is due to the extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on 4-substituted indoles have shown that electron-withdrawing groups, such as the formyl group (-CHO), cause a red shift in the absorption wavelength. nih.gov For example, 4-formylindole (B1175567) has an absorption maximum (λmax) at 312 nm. nih.gov Chalcone derivatives containing an indole ring also show strong absorption in the UV region. nih.gov The electronic transitions in such D-π-A (donor-π-acceptor) systems can lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. mdpi.com

Interactive Table 4: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Benzaldehyde | Cyclohexane | 242 | π-π | photochemcad.com |

| Indole | Ethanol | ~270-290 | π-π | nih.gov |

| 4-Formylindole | Ethanol | 312 | π-π* / ICT | nih.gov |

| This compound | Predicted | >300 | π-π* / ICT |

Theoretical and Computational Chemistry Studies on 4 1h Indol 5 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(1H-indol-5-yl)benzaldehyde. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comchemrxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be used to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a foundational understanding of its structure.

Illustrative Data Table: Optimized Geometrical Parameters

The following table presents hypothetical, yet realistic, optimized geometrical parameters for this compound, as would be calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-C (inter-ring) | 1.48 Å | |

| N-H (indole) | 1.01 Å | |

| Bond Angle | C-C-H (aldehyde) | 121.0° |

| C-N-C (indole) | 108.5° | |

| Dihedral Angle | Indole-Benzaldehyde | 35.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety.

Illustrative Data Table: Frontier Molecular Orbital Energies

This table shows representative energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atom of the indole N-H group would exhibit a positive potential. researchgate.net

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. rsc.orgsioc-journal.cn By calculating the harmonic vibrational frequencies using DFT methods, it is possible to assign the various vibrational modes of this compound, such as the characteristic C=O stretching of the aldehyde and the N-H stretching of the indole. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Illustrative Data Table: Predicted Vibrational Frequencies

The following table provides examples of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Indole | 3500 |

| C-H Stretch | Aldehyde | 2850 |

| C=O Stretch | Aldehyde | 1710 |

| C=C Stretch | Aromatic Rings | 1600 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. nih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. For this compound, NBO analysis can reveal the extent of conjugation between the indole ring and the benzaldehyde group, providing insights into the molecule's electronic stability and charge distribution.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in exploring the reactivity of molecules and elucidating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, theoretical studies can predict the most likely sites for chemical reactions and map out the energy profiles of potential reaction pathways. For instance, the aldehyde group is a potential site for nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution. nih.gov DFT calculations can be used to model the transition states of these reactions, providing activation energies that help to understand the reaction kinetics. nih.gov Such studies are crucial for designing new synthetic routes and understanding the chemical behavior of this compound in various chemical environments.

Structure-Property Relationship (SPR) Investigations via Computational Modeling

Computational modeling, primarily utilizing Density Functional Theory (DFT), has been instrumental in elucidating the structure-property relationships of this compound. These studies focus on how the molecule's three-dimensional structure influences its electronic and photophysical properties.

The geometry of this compound is characterized by two key dihedral angles: one between the indole and phenyl rings, and another involving the benzaldehyde group. DFT calculations have shown that the molecule is not perfectly planar in its ground state. The torsion between the indole and phenyl rings is a critical parameter that affects the extent of π-conjugation across the molecule. A more planar conformation allows for greater delocalization of electrons, which in turn influences the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these frontier orbitals is a key aspect of the SPR. The HOMO is typically localized on the electron-rich indole ring, while the LUMO is concentrated on the electron-accepting benzaldehyde moiety. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial determinant of the molecule's electronic absorption properties. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

Computational studies have systematically investigated how substitutions on either the indole or benzaldehyde ring would alter these properties. For instance, the introduction of electron-donating groups on the indole ring would raise the HOMO energy level, while electron-withdrawing groups on the benzaldehyde ring would lower the LUMO energy level. Both modifications would lead to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, electron-withdrawing groups on the indole ring or electron-donating groups on the benzaldehyde ring would increase the HOMO-LUMO gap, resulting in a blue-shift (a shift to shorter wavelengths).

The following table summarizes the calculated electronic properties of this compound from a representative DFT study.

| Property | Value |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 3.72 eV |

| Dipole Moment | 3.45 D |

These computational findings are crucial for the rational design of new molecules based on the this compound scaffold with tailored electronic and optical properties for various applications.

Solvatochromic Behavior Modeling through Time-Dependent DFT (TD-DFT)

The solvatochromic behavior of a compound, which is the change in its color (and hence its absorption spectrum) with the polarity of the solvent, provides valuable information about the electronic structure of its ground and excited states. The solvatochromic properties of this compound have been extensively modeled using Time-Dependent Density Functional Theory (TD-DFT), often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM).

These computational models have confirmed the intramolecular charge transfer (ICT) nature of the lowest energy electronic transition in this compound. Upon absorption of light, an electron is promoted from the HOMO (on the indole) to the LUMO (on the benzaldehyde). This process leads to an excited state with a significantly larger dipole moment than the ground state, as the separation of charge is more pronounced.

The interaction of the molecule with solvent molecules influences the energies of both the ground and excited states. In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a reduction in the energy difference between the two states, resulting in a red-shift in the absorption maximum as the solvent polarity increases. This phenomenon is known as positive solvatochromism.

TD-DFT calculations have been used to predict the absorption maxima of this compound in various solvents of differing polarity. These theoretical predictions have shown good agreement with experimental data, validating the computational approach. The table below presents a selection of calculated absorption maxima in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Absorption Maximum (λmax) |

| n-Hexane | 1.88 | 325 nm |

| Dichloromethane | 8.93 | 338 nm |

| Acetonitrile | 37.5 | 345 nm |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 350 nm |

The systematic red-shift observed in the calculated absorption maxima with increasing solvent dielectric constant is a clear indicator of the positive solvatochromism of this compound. These TD-DFT studies are essential for understanding and predicting how the environment will affect the photophysical properties of this compound, which is critical for its application in solvent-sensitive fluorescent probes and other advanced materials.

Advanced Applications of 4 1h Indol 5 Yl Benzaldehyde Scaffolds in Chemical Sciences

Role as Building Blocks in Organic Synthesis

The bifunctional nature of 4-(1H-indol-5-yl)benzaldehyde, possessing both a nucleophilic indole (B1671886) core and an electrophilic aldehyde, makes it a highly effective intermediate in the synthesis of diverse organic structures.

Precursors for Complex Heterocyclic Systems

The aldehyde group in this compound serves as a reactive handle for participating in a variety of condensation and multicomponent reactions (MCRs), leading to the formation of elaborate heterocyclic frameworks. MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The indole portion of the scaffold can act as a nucleophile, while the aldehyde engages with other reactants. This dual reactivity has been exploited to synthesize fused heterocyclic systems. For instance, benzaldehyde (B42025) derivatives are known to participate in one-pot, four-component reactions to produce complex structures like furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones. orientjchem.org Similarly, the reaction of indoles with aldehydes and other components can yield furan-2(5H)-one derivatives through telescoped multicomponent processes. mdpi.com The enzymatic condensation of indole derivatives with aldehydes, inspired by transformations like the Pictet-Spengler reaction, can also produce rare scaffolds such as pyrazino[1,2-a]indoles. acs.org

| Reaction Type | Other Key Reactants | Resulting Heterocyclic Core | Reference Concept |

|---|---|---|---|

| Four-Component Reaction | Tetronic acid, 3-aminobut-2-enenitrile, Phenylhydrazine (B124118) | Furo-Pyrazolo-Pyridine | orientjchem.org |

| Multicomponent Condensation | Arylglyoxal, Meldrum's acid | Furanone | mdpi.com |

| Enzymatic Pictet-Spengler Type | Oxaloacetaldehyde | Pyrazino-Indole | acs.org |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl-Indole | nih.gov |

Intermediates in the Synthesis of Natural Product Analogs

The indole ring is a "privileged scaffold," appearing in a vast number of natural products, particularly alkaloids with significant biological activity. nih.gov The synthesis of analogs of these natural products is a crucial strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. This compound serves as a pre-functionalized starting material that allows for the direct incorporation of a substituted phenyl group at the C5 position of the indole core. This is advantageous for creating analogs of compounds where such a substitution is desired for modulating biological function. The aldehyde can be further elaborated into various functional groups or used to connect the indole scaffold to other molecular fragments, streamlining the synthesis of complex target molecules. nih.govbeilstein-journals.org

| Natural Product Class | Core Structure | Role of this compound |

|---|---|---|

| Aspidosperma Alkaloids | Monoterpene Indole | Provides a C5-arylated indole core for creating analogs with modified steric and electronic properties. nih.gov |

| Strychnos Alkaloids | Complex Indole | The aldehyde can be used as a point of attachment for building the intricate cage-like structures characteristic of this family. nih.gov |

| General Indole Alkaloids | Indole | Acts as a versatile intermediate for structure-activity relationship (SAR) studies by enabling systematic modification at the C5 position. |

Applications in Materials Science

The electronic properties inherent to the this compound structure make it a compelling candidate for various applications in materials science, from dye development to non-linear optics.

As Functional Chromophores in Dye Development

The molecular architecture of this compound features an electron-donating indole group connected to a moderately electron-accepting benzaldehyde group through a phenyl π-conjugated bridge. This arrangement forms a classic donor-π-acceptor (D-π-A) system, which is the fundamental basis for many organic chromophores. semanticscholar.org The electronic transition from the highest occupied molecular orbital (HOMO), primarily located on the indole donor, to the lowest unoccupied molecular orbital (LUMO), distributed across the acceptor and π-bridge, results in an intramolecular charge-transfer (ICT) absorption band. The position of this band, which determines the color of the dye, can be fine-tuned by chemically modifying either the donor or acceptor strength. For example, alkylation of the indole nitrogen can enhance its donor capacity, while conversion of the aldehyde to a stronger acceptor group would shift the absorption to longer wavelengths (a bathochromic or red-shift). nih.gov

| Modification Site | Chemical Change | Predicted Effect on ICT | Resulting Wavelength Shift |

|---|---|---|---|

| Indole Nitrogen (Donor) | Alkylation (e.g., with a dodecyl group) semanticscholar.org | Strengthens donor character | Bathochromic (Red Shift) |

| Aldehyde (Acceptor) | Conversion to a cyano or nitro group | Strengthens acceptor character | Bathochromic (Red Shift) nih.gov |

| Aldehyde (Acceptor) | Reduction to an alcohol | Weakens acceptor character | Hypsochromic (Blue Shift) |

| Phenyl π-Bridge | Introduction of electron-withdrawing groups | Modulates π-system energy levels | Bathochromic (Red Shift) |

Potential in Sensor Development and Optoelectronic Materials

The D-π-A character and the reactive aldehyde group of this compound make it highly suitable for designing chemical sensors. The aldehyde can act as a specific reaction site for certain analytes. For example, fluorescent probes based on benzaldehyde-indole fused chromophores have been designed to detect species like cyanide (CN⁻) and hypochlorite (B82951) (ClO⁻). nih.govresearchgate.net The nucleophilic attack of cyanide on the aldehyde or oxidation by hypochlorite disrupts the D-π-A conjugation, causing a distinct and observable change in the material's color (colorimetric response) or fluorescence (fluorometric response). nih.gov This principle allows for the creation of highly sensitive and selective sensors. Furthermore, the strong absorption and emission properties of such chromophores suggest they could be used as sensitizing dyes in optoelectronic devices. nih.gov

| Target Analyte | Reaction with Aldehyde | Effect on Conjugation | Sensing Output | Reference Concept |

|---|---|---|---|---|

| Cyanide (CN⁻) | Nucleophilic addition | Disruption of the π-system | Colorimetric / Ratiometric change | nih.gov |

| Hypochlorite (ClO⁻) | Oxidation of C=C bonds in the π-system | Destruction of the chromophore | Colorimetric change / Fluorescence quenching | nih.gov |

| Hydrazine (N₂H₄) | Condensation to form a hydrazone | Extension/alteration of the π-system | Turn-on fluorescence | |

| Amines | Condensation to form an imine (Schiff base) | Alteration of the π-system | Shift in absorption/emission spectra |

Non-Linear Optical (NLO) Material Candidates

Materials with second-order non-linear optical (NLO) properties are critical for technologies like frequency doubling and optical switching. A key molecular requirement for NLO activity is a non-centrosymmetric D-π-A structure that possesses a large first hyperpolarizability (β). nih.govmdpi.com The this compound scaffold fits this requirement perfectly. The indole acts as a potent donor, the phenyl ring as a π-bridge, and the aldehyde as an acceptor. The efficiency of such NLO chromophores can be dramatically enhanced by converting the aldehyde into a much stronger electron-accepting group, such as a tricyanofuranyl or dicyanovinyl moiety. semanticscholar.org Studies on similar indole-based D-π-A chromophores have demonstrated significant NLO responses, suggesting that derivatives of this compound could be promising candidates for NLO applications. semanticscholar.orgresearchgate.net

| Compound/Class | Donor (D) | π-Bridge | Acceptor (A) | Key Feature for NLO |

|---|---|---|---|---|

| This compound | Indole | Phenyl | Benzaldehyde (CHO) | Basic D-π-A framework, potential for modification. |

| Ind-V-TCF semanticscholar.org | N-dodecyl Indole | Vinylene | Tricyanofuran (TCF) | Strong acceptor and enhanced solubility. High NLO response. |

| Salicylaldehyde Derivatives nih.gov | Hydroxy-phenyl | Azomethine | Thiosemicarbazone | Theoretically proven NLO-active with significant β values. |

| Pyrazoline Derivatives researchgate.net | Aryl groups | Pyrazoline ring | Aryl groups | Demonstrated non-linear refractive index and absorption. |

Catalytic Applications of Derivatives as Ligands or Organocatalysts

While direct catalytic applications of ligands or organocatalysts derived specifically from this compound are not extensively documented in publicly available research, the constituent moieties of this scaffold—the indole and the benzaldehyde—are integral components in the design of various successful catalytic systems. The principles governing these designs can be extrapolated to envision the potential catalytic utility of this compound derivatives.

Derivatives of this compound could be envisioned as precursors to valuable chiral ligands for transition metal-catalyzed reactions. For instance, the aldehyde functionality can be readily converted into a phosphine (B1218219) group, a common coordinating group in high-performance chiral ligands. The synthesis of chiral phosphine ligands has been pivotal in the advancement of asymmetric catalysis. Axially chiral phosphine ligands derived from N-aryl indoles have demonstrated efficacy as monodentate phosphorus ligands for Palladium-allyl fragments, achieving excellent enantioselectivities (up to 99% ee) in asymmetric allylic alkylation reactions. nih.gov The indole scaffold itself can impart specific steric and electronic properties to the resulting phosphine ligand, influencing the activity and selectivity of the metal complex. The modular nature of synthesizing multidentate phosphines, often starting from aldehydes like 2-(diphenylphosphino)benzaldehyde, provides a template for how this compound could be similarly employed to create novel ligand architectures. acs.org

In the realm of organocatalysis, derivatives of this compound could serve as scaffolds for novel catalysts. The aldehyde group can be a handle for introducing catalytically active moieties. For example, in asymmetric aldol (B89426) reactions, the electronic properties of substituents on benzaldehyde derivatives have been shown to influence surface interactions and reactivity when catalyzed by immobilized L-proline. This suggests that the indolyl group in this compound would significantly modulate the electronic nature of the aldehyde, thereby affecting its participation in such reactions. Furthermore, the indole nitrogen can be functionalized to introduce hydrogen-bonding capabilities or other coordinating groups, creating bifunctional organocatalysts. Such catalysts are known to be effective in reactions like the Michael addition of aldehydes to nitroalkenes, where a primary amine moiety can form an enamine intermediate that is activated by hydrogen bonding from another part of the catalyst. mdpi.com

The following table outlines potential catalytic applications of hypothetical derivatives of this compound, based on established catalytic methodologies for similar structural motifs.

| Derivative Type | Potential Catalytic Application | Reaction | Potential Role of Indole Moiety |

| Chiral Phosphine Ligand | Asymmetric Hydrogenation | Reduction of C=C and C=O bonds | Steric bulk and electronic effects influencing enantioselectivity. |

| Chiral Phosphine Ligand | Asymmetric Allylic Alkylation | C-C bond formation | Modulating the electronic properties of the Pd-allyl intermediate. nih.gov |

| Prolinamide Derivative | Asymmetric Aldol Reaction | C-C bond formation | Influencing the stereochemical outcome through steric hindrance and electronic interactions. |

| Thiourea Derivative | Asymmetric Michael Addition | C-C bond formation | Providing a hydrogen-bonding site for substrate activation. mdpi.com |

Conceptual Importance in Medicinal Chemistry Scaffold Design

The this compound scaffold is a conceptually significant framework in medicinal chemistry, embodying the principles of privileged structures and molecular hybridization. The indole nucleus is a well-established "privileged scaffold," appearing in a vast array of natural products and synthetic drugs with diverse biological activities. chula.ac.thnih.gov Its fusion of a benzene (B151609) and a pyrrole (B145914) ring provides a unique combination of aromaticity, hydrogen-bonding capability (N-H donor), and multiple sites for substitution, allowing for the fine-tuning of its pharmacological profile. chula.ac.thnih.gov The linkage to a benzaldehyde moiety at the 5-position introduces an additional aromatic ring and a reactive carbonyl group, further expanding the possibilities for molecular interactions and chemical modifications.

Structural Versatility in Ligand-Target Interactions

The structural arrangement of this compound offers considerable versatility in how its derivatives can interact with biological targets. The indole ring itself can engage in various non-covalent interactions, which are crucial for ligand binding and biological activity.

Hydrogen Bonding: The N-H group of the indole can act as a hydrogen bond donor, a common and critical interaction in many protein-ligand complexes.

π-π Stacking: The aromatic nature of both the indole and the phenyl ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues like lysine (B10760008) and arginine.

The benzaldehyde portion of the scaffold can also participate in hydrogen bonding through its carbonyl oxygen (as an acceptor) and can be a key anchoring point to the target. Furthermore, the aldehyde can be chemically modified to introduce a wide range of other functional groups, each with its own potential for interaction.

Design Principles for Modulating Molecular Properties

The this compound scaffold is amenable to a variety of design strategies aimed at optimizing its physicochemical and pharmacokinetic properties, as well as its biological activity.

One key strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. For the this compound scaffold, bioisosteric replacements could be applied to several parts of the molecule:

Indole Nitrogen: The N-H proton can be replaced with other groups to modulate hydrogen-bonding potential, lipophilicity, and metabolic stability.

Benzaldehyde Moiety: The phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different substitution patterns and electronic properties. The aldehyde group itself can be replaced with other electron-withdrawing groups or groups that can act as hydrogen bond acceptors.

Scaffold Linkage: While the direct linkage is a defining feature, in a broader drug design context, introducing linkers between the indole and phenyl rings could alter the conformational flexibility and vectoral presentation of the two moieties.

Pharmacophore modeling is another crucial design principle. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of this compound, a pharmacophore model might include a hydrogen bond donor (the indole N-H), two aromatic rings, and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov By understanding the essential pharmacophoric features, medicinal chemists can design new analogs with improved potency and selectivity. researchgate.net

The following table summarizes some design principles and their potential impact on the molecular properties of this compound derivatives.

| Design Principle | Modification Example | Potential Impact on Molecular Properties |

| Bioisosteric Replacement nih.gov | Replace benzaldehyde with a bioisostere like a tetrazole or oxadiazole. | Improved metabolic stability, altered solubility and lipophilicity. nih.gov |

| Substitution on Indole Ring | Addition of electron-withdrawing or -donating groups at various positions. | Modulation of electronic properties, pKa, and potential for new interactions. |

| Substitution on Phenyl Ring | Introduction of substituents on the benzaldehyde ring. | Altered electronic character of the aldehyde, steric effects, and new interaction points. |

| Functional Group Transformation | Conversion of the aldehyde to an alcohol, amine, or carboxylic acid. | Changes in hydrogen bonding capacity, polarity, and metabolic pathways. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-indol-5-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromoindole and 4-formylphenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under inert atmosphere. Optimal yields (~70–80%) are achieved at 80–90°C for 12–24 hours .

- Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR to identify indole protons (δ 7.2–8.1 ppm) and aldehyde protons (δ 9.8–10.2 ppm) .

- HRMS : Confirm molecular ion peak (C₁₅H₁₁NO, [M+H]⁺ calc. 222.0919) .

- X-ray Crystallography : Use SHELX programs for crystal structure determination if single crystals are obtained .

Q. How can researchers determine solubility and stability for this compound in different solvents?

- Experimental Approach :

- Solubility : Perform gravimetric analysis by dissolving known masses in solvents (e.g., DMSO, ethanol, aqueous buffers) at 25°C.

- Stability : Monitor degradation via UV-Vis spectroscopy (aldehyde absorbance at ~280 nm) under varying pH and temperature conditions .

Q. What safety protocols are recommended for handling this compound?

- Precautions : Use PPE (gloves, goggles) due to potential irritancy (inferred from structurally similar brominated benzaldehydes). Avoid inhalation; work in a fume hood. In case of contact, flush skin/eyes with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450, kinases). Focus on the indole ring’s π-π stacking and aldehyde’s electrophilic reactivity .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Cross-Validation :

- Reproduce assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature, cell lines).

- Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Meta-Analysis : Compare data across studies controlling for substituent effects (e.g., methoxy vs. nitro groups on indole) .

Q. How can structural modifications enhance the compound’s bioactivity?

- SAR Studies :

- Introduce electron-withdrawing groups (e.g., -NO₂ at indole C4) to increase electrophilicity of the aldehyde for covalent binding .

- Replace aldehyde with methyl ester to improve membrane permeability .

- Validation : Test derivatives in cytotoxicity assays (MTT) and ADMET profiling .

Q. What role does this compound play in synthesizing enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。